4-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL THIOCYANATE
Overview
Description
4-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}phenyl thiocyanate is a complex organic compound with the molecular formula C16H11N3OS3 This compound is known for its unique structure, which includes a benzothiazole moiety, a thiocyanate group, and an acetamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}phenyl thiocyanate typically involves multiple steps. One common method includes the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative through a condensation reaction between o-aminothiophenol and a suitable aldehyde.
Thioether Formation: The benzothiazole derivative is then reacted with chloroacetic acid to form a thioether linkage.
Acetamido Formation: The thioether is further reacted with acetic anhydride to introduce the acetamido group.
Thiocyanate Introduction: Finally, the compound is treated with ammonium thiocyanate in the presence of a suitable catalyst to introduce the thiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}phenyl thiocyanate undergoes various types of chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The benzothiazole moiety can be reduced under specific conditions.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}phenyl thiocyanate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}phenyl thiocyanate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiocyanate group can also participate in various biochemical pathways, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
4-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid: Similar structure but with a carboxylic acid group instead of a thiocyanate group.
3-[(1,3-Benzothiazol-2-ylsulfanyl)(phenyl)methyl]-2H-chromen-4-ol: Contains a chromen-4-ol moiety instead of a phenyl thiocyanate group.
Uniqueness
4-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}phenyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
[4-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]phenyl] thiocyanate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS3/c17-10-22-12-7-5-11(6-8-12)18-15(20)9-21-16-19-13-3-1-2-4-14(13)23-16/h1-8H,9H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAPZXJUPXQDFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)SC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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